REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]1[CH:25]=[CH:24][CH:23]=[CH:22][C:9]=1[C:10]([NH:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[C:15]([F:21])[CH:14]=1)=O>O1CCOCC1>[NH2:7][C:8]1[CH:25]=[CH:24][CH:23]=[CH:22][C:9]=1[CH2:10][NH:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[C:15]([F:21])[CH:14]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
121 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)NC2=CC(=C(C=C2)OC)F)C=CC=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for several minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
After refluxing overnight the reaction
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
quenched by sequential treatment with H2O (150 μL), 15% NaOH (150 μL) and H2O (450 μL)
|
Type
|
FILTRATION
|
Details
|
the heterogeneous mixture was filtered through GF/F
|
Type
|
FILTRATION
|
Details
|
filter paper with dioxane
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown residue (246 mg, 100%)
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(CNC2=CC(=C(C=C2)OC)F)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |